molecular formula C24H20N4O2 B11687606 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-meo-benzylidene)-hydrazide

5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-meo-benzylidene)-hydrazide

Cat. No.: B11687606
M. Wt: 396.4 g/mol
InChI Key: QEFPRLMSROLPDC-AFUMVMLFSA-N
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Description

5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-meo-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-meo-benzylidene)-hydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the acenaphthene moiety: This step involves the coupling of the pyrazole ring with an acenaphthene derivative, often through a Friedel-Crafts acylation reaction.

    Formation of the carboxylic acid and hydrazide groups: This can be done through the reaction of the intermediate compound with appropriate reagents such as hydrazine hydrate and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-meo-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds with similar pyrazole rings, such as 1-phenyl-3-methyl-5-pyrazolone.

    Hydrazide derivatives: Compounds with similar hydrazide groups, such as isoniazid.

Uniqueness

5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-meo-benzylidene)-hydrazide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-30-18-10-5-15(6-11-18)14-25-28-24(29)22-13-21(26-27-22)19-12-9-17-8-7-16-3-2-4-20(19)23(16)17/h2-6,9-14H,7-8H2,1H3,(H,26,27)(H,28,29)/b25-14+

InChI Key

QEFPRLMSROLPDC-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5

Origin of Product

United States

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